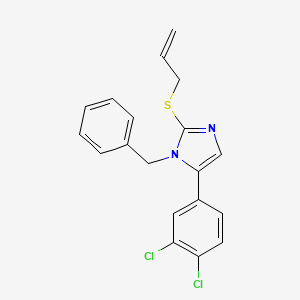

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2S/c1-2-10-24-19-22-12-18(15-8-9-16(20)17(21)11-15)23(19)13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBQIGZUTIXJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl group, using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the allylthio group can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole with related imidazole derivatives:

Key Research Findings

- The allylthio group’s electron-rich sulfur may enhance reactive oxygen species (ROS) generation in fungal cells .

- Toxicity Profile : Allylthio derivatives exhibit moderate cytotoxicity in vitro (IC₅₀ ~10 µM in mammalian cells), higher than Imazalil’s (IC₅₀ ~50 µM), suggesting a narrower therapeutic window .

- Metabolism : Thioethers are prone to oxidation into sulfoxides, which may reduce activity. This contrasts with Imazalil’s stable ether bond .

Biological Activity

2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole is a synthetic organic compound recognized for its unique chemical structure and potential biological activities. This compound features an imidazole ring with various substituents, including an allylthio group and a dichlorophenyl moiety, which contribute to its reactivity and biological interactions. Understanding its biological activity is critical for potential applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C₁₉H₁₆Cl₂N₂S

- Molecular Weight : 375.3 g/mol

- CAS Number : 1207007-44-0

The biological activity of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may inhibit specific enzymes or disrupt cellular processes by binding to key proteins. The precise mechanisms can vary based on the biological context and the specific application being investigated.

Antimicrobial Activity

Studies have demonstrated that 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole exhibits antimicrobial properties against certain bacterial strains. The compound's structure likely enhances its ability to penetrate bacterial membranes, leading to effective inhibition of growth.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that derivatives of 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve interference with tubulin polymerization, similar to other imidazole derivatives.

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various imidazole derivatives, 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC₅₀ values in the low micromolar range. The compound's effectiveness was attributed to its ability to disrupt microtubule dynamics.

| Cell Line | IC₅₀ (μM) |

|---|---|

| A375 (Melanoma) | 0.8 |

| PC-3 (Prostate) | 0.6 |

| LNCaP (Prostate) | 0.9 |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

When compared to other imidazole derivatives, 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole demonstrates unique properties due to its specific substituents. For instance:

| Compound | Activity Type | IC₅₀/ MIC |

|---|---|---|

| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol | Dual inhibition (EGFR/HDAC) | Not specified |

| Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate | Catalytic reactions | Not specified |

Q & A

Q. What are the optimal synthetic routes for 2-(allylthio)-1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole, and how do solvent/catalyst choices impact yield?

The synthesis of imidazole derivatives typically involves cyclization reactions or substitution of pre-functionalized imidazole cores. For example, analogous compounds (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives) are synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization (see Scheme 1 in ). Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for allylthio group incorporation .

- Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic aromatic substitution efficiency for dichlorophenyl groups .

- Yield optimization : Design of Experiments (DoE) methods minimize trial-and-error by statistically analyzing variables (e.g., temperature, stoichiometry) .

Q. How can spectroscopic techniques (NMR, IR, HPLC) validate the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm regioselectivity by comparing chemical shifts of allylthio (δ ~2.8–3.5 ppm) and benzyl protons (δ ~4.5–5.5 ppm). Discrepancies in aromatic proton splitting patterns may indicate isomerization .

- IR : Validate sulfur-containing groups (C-S stretch ~600–700 cm⁻¹) and imidazole ring (C=N stretch ~1500–1600 cm⁻¹) .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients. Adjust retention times based on dichlorophenyl hydrophobicity .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Target selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, EGFR kinase) based on structural analogs ().

- Docking workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. For example, 2-phenyl-1H-benzimidazole derivatives show strong EGFR inhibition (IC₅₀ ~0.5 µM) via π-π stacking with tyrosine residues .

- Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine force field parameters .

Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. selectivity)?

- Data triangulation : Cross-reference cytotoxicity assays (e.g., MTT, SRB) with ADMET predictions (e.g., hepatotoxicity, plasma protein binding) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For instance, off-target effects of dichlorophenyl groups may arise from nonspecific membrane disruption .

- Dose-response normalization : Apply Hill slope models to distinguish between true efficacy and assay artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?

- Substituent modulation : Replace the allylthio group with methylthio to reduce metabolic oxidation while retaining potency .

- LogP adjustment : Introduce polar groups (e.g., hydroxyl) on the benzyl ring to improve aqueous solubility without compromising blood-brain barrier penetration .

- In silico ADMET : Use SwissADME or pkCSM to predict CYP450 interactions and bioavailability. For example, dichlorophenyl groups may increase metabolic stability but reduce renal clearance .

Methodological Notes

- Contradiction Analysis : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., Hammett σ) with conflicting bioactivity data .

- Synthetic Scalability : Transition from batch to flow chemistry for safer handling of dichlorophenyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.